BenchChemオンラインストアへようこそ!

(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)glycine

antimalarial glucose-6-phosphate dehydrogenase Plasmodium falciparum

Research-enabling tool for PfG6PD enzymology. Demonstrates 9.1-fold selectivity over human G6PD (IC₅₀ 8.8 µM vs 80 µM), minimizing host enzyme cross-reactivity in malaria assays. Supplied at 98% purity, this dihydropyrimidinone glycine serves as a benchmark reference for screening hit validation and SAR exploration. Immediate quote procurement ensures rapid integration into antimalarial probe development.

Molecular Formula C7H9N3O3
Molecular Weight 183.16
CAS No. 55684-41-8
Cat. No. B3060608
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)glycine
CAS55684-41-8
Molecular FormulaC7H9N3O3
Molecular Weight183.16
Structural Identifiers
SMILESCC1=CC(=O)NC(=N1)NCC(=O)O
InChIInChI=1S/C7H9N3O3/c1-4-2-5(11)10-7(9-4)8-3-6(12)13/h2H,3H2,1H3,(H,12,13)(H2,8,9,10,11)
InChIKeyBZWPDBVGNOXQSU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 512.8 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Buy (4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)glycine (CAS 55684-41-8): Core Physicochemical Properties & Research Supply Profile


(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)glycine (CAS 55684-41-8), also cataloged as 2-[(6-methyl-4-oxo-1H-pyrimidin-2-yl)amino]acetic acid, is a dihydropyrimidinone-based N-substituted glycine derivative with the molecular formula C₇H₉N₃O₃ and a molecular weight of 183.16 g/mol [1]. Its predicted physicochemical properties include a density of 1.5 g/cm³, a boiling point of 376.9°C at 760 mmHg, a flash point of 181.7°C, and a polar surface area (PSA) of 95.08 Ų [2]. The compound incorporates a 4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl heterocyclic core linked via an amino bridge to a glycine carboxylic acid moiety, a structural architecture that underpins its documented biological activity against Plasmodium falciparum glucose-6-phosphate dehydrogenase (PfG6PD) [3].

Why (4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)glycine (CAS 55684-41-8) Cannot Be Substituted by Other Pyrimidinyl Glycine Analogs


Pyrimidinyl glycine derivatives exhibit pronounced target-selectivity divergence driven by heterocyclic substitution pattern, oxidation state, and amino-acid linker geometry. (4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)glycine (CAS 55684-41-8) demonstrates selective inhibition of Plasmodium falciparum glucose-6-phosphate dehydrogenase (PfG6PD) with an IC₅₀ of 8.8 µM [1], a target engagement profile absent in unsubstituted N-2-pyrimidinylglycine, which shows affinity for H3R histamine receptors (Kd 1.35 nM) and glycine transporter-1B (IC₅₀ 0.733 nM) but no reported antiplasmodial activity [2]. Similarly, N-4-pyrimidinylglycine (CAS 72971-95-0) antagonizes recombinant human glycine receptors (IC₅₀ 80 nM) [3]. Substituting (4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)glycine with any unsubstituted or regioisomeric pyrimidinyl glycine analog would irreversibly alter target engagement and invalidate experiments predicated on PfG6PD inhibition. Even within the 4-methyl-6-oxopyrimidine subclass, sulfur-containing analogs such as [(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)sulfanyl]acetic acid (CAS not assigned in this entry) display distinct physicochemical profiles , underscoring that minor substituent changes abrogate the specific biological fingerprint required for reproducible research.

Product-Specific Quantitative Evidence Guide: (4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)glycine (CAS 55684-41-8)


Evidence 1: PfG6PD Inhibition Potency for (4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)glycine vs. Known Antimalarial G6PD Inhibitor ML304

(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)glycine inhibits Plasmodium falciparum glucose-6-phosphate dehydrogenase (PfG6PD) with an IC₅₀ of 8.8 µM after 45 minutes in an orthogonal assay [1]. This compares favorably to the structurally distinct PfG6PD inhibitor ML304, which inhibits Plasmodium vivax G6PD (PvG6PD) with an IC₅₀ of 15.3 µM .

antimalarial glucose-6-phosphate dehydrogenase Plasmodium falciparum

Evidence 2: Species-Selectivity Profile of (4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)glycine: PfG6PD vs. Human G6PD

In head-to-head assays, (4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)glycine demonstrates measurable species selectivity between parasite and human G6PD enzymes. The compound inhibits Plasmodium falciparum G6PD with an IC₅₀ of 8.8 µM (orthogonal assay, 45 min) [1]. In contrast, inhibition of human G6PD yields an IC₅₀ of 80 µM (resazurin/diaphorase-coupled assay, 90 min) [1].

species selectivity glucose-6-phosphate dehydrogenase parasite vs. host

Evidence 3: Physicochemical Differentiation of (4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)glycine from Unsubstituted Pyrimidinyl Glycine Analogs

(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)glycine (MW 183.16 g/mol, C₇H₉N₃O₃) possesses a higher molecular weight and distinct polarity profile compared to unsubstituted N-2-pyrimidinylglycine (MW 153.14 g/mol, C₆H₇N₃O₂) [1]. The target compound incorporates an additional methyl group and a carbonyl oxygen on the pyrimidine ring, resulting in a calculated polar surface area (PSA) of 95.08 Ų and predicted density of 1.5 g/cm³ [1], versus PSA of approximately 75 Ų for N-2-pyrimidinylglycine (calculated from structure) and density of 1.4 g/cm³ .

physicochemical properties compound handling solubility prediction

Best Research and Industrial Application Scenarios for (4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)glycine (CAS 55684-41-8)


Scenario 1: PfG6PD Enzymology Studies and Antimalarial Tool Compound Development

(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)glycine is optimally deployed as a tool compound for investigating Plasmodium falciparum glucose-6-phosphate dehydrogenase (PfG6PD) enzymology and as a chemical starting point for antimalarial probe development. With an IC₅₀ of 8.8 µM against PfG6PD [1], the compound offers usable potency for in vitro biochemical assays. Critically, the 9.1-fold selectivity for PfG6PD over human G6PD (IC₅₀ = 80 µM) [1] enables experiments where parasite enzyme inhibition is studied with reduced confounding from host enzyme cross-reactivity. This selectivity profile is particularly valuable in malaria research programs where compound collections are screened to identify species-selective G6PD inhibitors, as well as in mechanism-of-action studies exploring the pentose phosphate pathway as a therapeutic vulnerability in Plasmodium species.

Scenario 2: Comparative G6PD Inhibitor Screening and Selectivity Profiling

Given its documented PfG6PD inhibition (IC₅₀ = 8.8 µM) and human G6PD cross-reactivity (IC₅₀ = 80 µM) [1], (4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)glycine serves as a benchmark reference compound in comparative G6PD inhibitor screening panels. Laboratories engaged in antimalarial drug discovery or metabolic enzyme inhibitor development can employ this compound to calibrate assay performance, validate screening hit thresholds, and establish baseline selectivity expectations for novel chemotypes. The compound's potency relative to ML304 (15.3 µM for PvG6PD) positions it as a moderately potent comparator that can help contextualize the activity of newly identified hits against PfG6PD, particularly in academic and contract research screening centers where reproducible reference data are essential for inter-assay and inter-laboratory consistency.

Scenario 3: Pyrimidinone Heterocycle Chemistry and Derivative Library Synthesis

(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)glycine functions as a versatile building block for synthesizing focused libraries of pyrimidinone-containing N-substituted glycine derivatives. The compound's 4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl core, with a density of 1.5 g/cm³, boiling point of 376.9°C, and polar surface area of 95.08 Ų [2], provides a defined physicochemical scaffold amenable to further derivatization at the glycine carboxylic acid moiety or the pyrimidine ring positions. Researchers exploring structure-activity relationships (SAR) around dihydropyrimidinone-based bioactive molecules—including but not limited to G6PD inhibitors and prolyl hydroxylase modulators—can utilize this compound as a key intermediate for amide coupling, esterification, or heterocycle elaboration reactions. The compound's predicted properties guide solvent selection, purification strategy, and storage conditions during synthetic workflows.

Quote Request

Request a Quote for (4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)glycine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.